![molecular formula C11H13F9N2O4 B2973798 2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate CAS No. 1810069-99-8](/img/structure/B2973798.png)
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate
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Description
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool in various biological studies. This compound is commonly referred to as TFED and is a spirocyclic tertiary amine that has a trifluoroethyl group attached to the nitrogen atom.
Scientific Research Applications
- BTFEP allows for the efficient synthesis of cyclic H-phosphonates and hetero-substituted dialkyl H-phosphonates through simple alcoholysis under non-inert and additive-free conditions .
- In the context of battery safety, the fluorinated version of tris(2,2,2-trifluoroethyl)phosphate (TFP) has demonstrated excellent flame-retardant properties. TFP is non-reactive against sodium metal and has been investigated for non-flammable liquid electrolytes in batteries .
- Researchers utilize H-phosphonates as ligands and catalysts due to their unique tautomeric properties, allowing them to act as nucleophiles or electrophiles .
Microwave-Assisted Synthesis of H-Phosphonates
Flame-Retardant Properties
Chemical Building Blocks
Alternative Synthesis Methods
properties
IUPAC Name |
2,2,2-trifluoroacetic acid;2-(2,2,2-trifluoroethyl)-2,6-diazaspiro[3.3]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2.2C2HF3O2/c8-7(9,10)5-12-3-6(4-12)1-11-2-6;2*3-2(4,5)1(6)7/h11H,1-5H2;2*(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAICPIFYXJQPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CN1)CN(C2)CC(F)(F)F.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F9N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,2-Trifluoroethyl)-2,6-diazaspiro[3.3]heptane ditrifluoroacetate |
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